molecular formula C22H28N2O5 B4073984 Oxalic acid;1-[4-(4-phenylphenoxy)butyl]piperazine

Oxalic acid;1-[4-(4-phenylphenoxy)butyl]piperazine

Cat. No.: B4073984
M. Wt: 400.5 g/mol
InChI Key: FODDTYNSQBVXKR-UHFFFAOYSA-N
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Description

Oxalic acid;1-[4-(4-phenylphenoxy)butyl]piperazine is a compound that combines the properties of oxalic acid and a piperazine derivative Oxalic acid is a simple dicarboxylic acid, known for its presence in many plants and its use in various industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[4-(4-phenylphenoxy)butyl]piperazine involves multiple steps. The initial step typically includes the preparation of 1-[4-(4-phenylphenoxy)butyl]piperazine through a series of organic reactions such as nucleophilic substitution and coupling reactions. The final step involves the reaction of this piperazine derivative with oxalic acid under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[4-(4-phenylphenoxy)butyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The aromatic rings and piperazine moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Oxalic acid;1-[4-(4-phenylphenoxy)butyl]piperazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Due to its structural features, it could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of oxalic acid;1-[4-(4-phenylphenoxy)butyl]piperazine involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Oxalic acid: A simple dicarboxylic acid with various industrial and biological applications.

    Piperazine: A versatile organic compound used in medicinal chemistry and as an anthelmintic agent.

    1-[4-(4-phenylphenoxy)butyl]piperazine: A piperazine derivative with potential therapeutic applications.

Uniqueness

Oxalic acid;1-[4-(4-phenylphenoxy)butyl]piperazine is unique due to its combination of oxalic acid and a piperazine derivative, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and potential for further functionalization.

Properties

IUPAC Name

oxalic acid;1-[4-(4-phenylphenoxy)butyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O.C2H2O4/c1-2-6-18(7-3-1)19-8-10-20(11-9-19)23-17-5-4-14-22-15-12-21-13-16-22;3-1(4)2(5)6/h1-3,6-11,21H,4-5,12-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODDTYNSQBVXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCOC2=CC=C(C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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